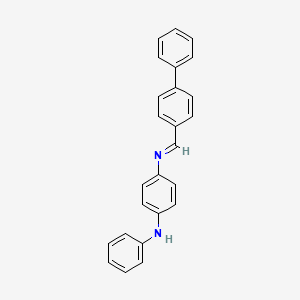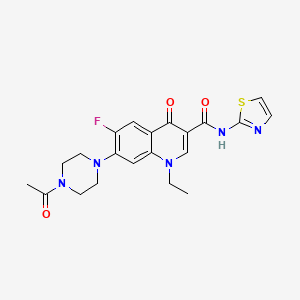
(4-anilinophenyl)(4-biphenylylmethylene)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-anilinophenyl)(4-biphenylylmethylene)amine, also known as ABPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABPA is a Schiff base compound that is synthesized by the condensation reaction between 4-anilinophenylamine and 4-biphenylylcarboxaldehyde.
Mecanismo De Acción
The mechanism of action of (4-anilinophenyl)(4-biphenylylmethylene)amine is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. (4-anilinophenyl)(4-biphenylylmethylene)amine has been shown to induce the activation of caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Additionally, (4-anilinophenyl)(4-biphenylylmethylene)amine has been found to downregulate the expression of anti-apoptotic proteins, such as Bcl-2, and upregulate the expression of pro-apoptotic proteins, such as Bax.
Biochemical and Physiological Effects:
(4-anilinophenyl)(4-biphenylylmethylene)amine has been shown to exhibit significant biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that (4-anilinophenyl)(4-biphenylylmethylene)amine exhibits potent cytotoxicity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that (4-anilinophenyl)(4-biphenylylmethylene)amine exhibits significant antitumor activity in mouse models of breast cancer and lung cancer. Additionally, (4-anilinophenyl)(4-biphenylylmethylene)amine has been found to exhibit low toxicity towards normal cells, indicating its potential as a selective anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-anilinophenyl)(4-biphenylylmethylene)amine exhibits several advantages for lab experiments, including its ease of synthesis, high yield, and low toxicity towards normal cells. However, (4-anilinophenyl)(4-biphenylylmethylene)amine also exhibits several limitations, including its instability in solution, which can lead to degradation and loss of activity over time. Additionally, (4-anilinophenyl)(4-biphenylylmethylene)amine exhibits poor solubility in water, which can limit its applicability in certain experiments.
Direcciones Futuras
There are several future directions for the study of (4-anilinophenyl)(4-biphenylylmethylene)amine. One potential direction is the development of novel (4-anilinophenyl)(4-biphenylylmethylene)amine-based materials for applications in catalysis and materials science. Another potential direction is the optimization of the synthesis method for (4-anilinophenyl)(4-biphenylylmethylene)amine to improve its stability and solubility. Additionally, further studies are needed to elucidate the mechanism of action of (4-anilinophenyl)(4-biphenylylmethylene)amine and its potential as an anticancer agent.
Métodos De Síntesis
The synthesis of (4-anilinophenyl)(4-biphenylylmethylene)amine involves the condensation reaction between 4-anilinophenylamine and 4-biphenylylcarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent system, such as ethanol or methanol, under reflux conditions. The product is obtained in a high yield after purification using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
(4-anilinophenyl)(4-biphenylylmethylene)amine has been extensively studied for its potential applications in various fields, including materials science, catalysis, and biomedicine. In materials science, (4-anilinophenyl)(4-biphenylylmethylene)amine has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its unique structural and electronic properties. In catalysis, (4-anilinophenyl)(4-biphenylylmethylene)amine has been employed as a ligand for the preparation of novel catalysts that exhibit high activity and selectivity in organic transformations. In biomedicine, (4-anilinophenyl)(4-biphenylylmethylene)amine has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-phenyl-4-[(4-phenylphenyl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2/c1-3-7-21(8-4-1)22-13-11-20(12-14-22)19-26-23-15-17-25(18-16-23)27-24-9-5-2-6-10-24/h1-19,27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVPPKWZEGCTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-biphenyl-4-ylmethylidene]-N'-phenylbenzene-1,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B6133827.png)
![[1-(1,3-benzodioxol-4-ylmethyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B6133835.png)
![2-benzyl-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6133838.png)
![9-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6133844.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B6133849.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)methanamine](/img/structure/B6133852.png)

![(6-methoxy-2-naphthyl)[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]methanone](/img/structure/B6133875.png)
![3-methoxy-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide](/img/structure/B6133878.png)
![1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6133880.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6133892.png)
![7-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6133901.png)
![N-[4-(acetylamino)phenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide](/img/structure/B6133907.png)
